Bienvenue dans la boutique en ligne BenchChem!

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Physicochemical profiling Basicity modulation Lead optimization

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a fluorinated pyrrolidine building block featuring a 2,4-difluorobenzyl ether substituent at the 3-position of the pyrrolidine ring, supplied as the hydrochloride salt (C₁₁H₁₄ClF₂NO, MW 249.69 g/mol, MDL MFCD13561227). The compound is catalogued by multiple research chemical suppliers at purities of 95–98%.

Molecular Formula C11H14ClF2NO
Molecular Weight 249.68 g/mol
CAS No. 1220035-48-2
Cat. No. B1397702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride
CAS1220035-48-2
Molecular FormulaC11H14ClF2NO
Molecular Weight249.68 g/mol
Structural Identifiers
SMILESC1CNCC1OCC2=C(C=C(C=C2)F)F.Cl
InChIInChI=1S/C11H13F2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H
InChIKeyRXEJNYSLJCWKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine Hydrochloride (CAS 1220035-48-2) — Core Structural Identity and Research-Grade Procurement Baseline


3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a fluorinated pyrrolidine building block featuring a 2,4-difluorobenzyl ether substituent at the 3-position of the pyrrolidine ring, supplied as the hydrochloride salt (C₁₁H₁₄ClF₂NO, MW 249.69 g/mol, MDL MFCD13561227). The compound is catalogued by multiple research chemical suppliers at purities of 95–98% . The 2,4-difluorobenzyl motif is explicitly claimed in therapeutic pyrrolidine patents for CNS indications, including norepinephrine- and serotonin-mediated disorders, ADHD, and neuropathic pain [1], establishing this substitution pattern as pharmacologically relevant. Unlike non-fluorinated benzyloxy-pyrrolidine analogs, the 2,4-difluoro substitution introduces quantifiable alterations in basicity (ΔpKa), lipophilicity (ΔLogP), and intrinsic metabolic stability that directly impact downstream structure–activity relationships (SAR) and lead optimization decisions [2].

Why 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine Hydrochloride Cannot Be Interchanged with Unsubstituted or Mono-Fluorinated Benzyloxy-Pyrrolidine Analogs


Fluorination pattern and linker architecture critically govern the physicochemical and pharmacological profile of 3-benzyloxy-pyrrolidine derivatives. Systematic studies of fluorinated saturated heterocyclic amines demonstrate that the number of fluorine atoms and their spatial positioning relative to the protonation center produce discrete, non-linear shifts in pKa (difluorination can reduce basicity by ΔpKa ≈ 2.3–3.1 units) and LogP, effects that cannot be approximated by simple interpolation from mono-fluoro or non-fluorinated analogs [1]. Moreover, the 2,4-difluorobenzyl substitution pattern—as opposed to 2,6- or 3,4-difluoro isomers—generates a distinct electrostatic surface and conformational bias that is explicitly preferred in CNS-targeted pyrrolidine patent series for achieving norepinephrine/serotonin transporter modulation [2]. Non-fluorinated 3-(benzyloxy)pyrrolidine hydrochloride (CAS 127342-06-7) lacks the electron-withdrawing effects, altered hydrogen-bonding capacity, and metabolic stability conferred by the difluoro motif, rendering it unsuitable as a drop-in replacement in any SAR campaign that has been optimized around fluorinated benzyl ether intermediates [3]. Below, we present the quantitative evidence that substantiates this differentiation.

Quantitative Differentiation Evidence for 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine Hydrochloride versus Key Analogs


Basicity (pKa) Shift: Difluorobenzyl Pyrrolidine vs. Non-Fluorinated Benzyl Pyrrolidine

Systematic measurement of fluorinated pyrrolidine basicity reveals that geminal difluorination at positions proximal to the pyrrolidine nitrogen reduces pKa by ΔpKa = 2.35–3.14 units relative to the non-fluorinated counterpart. For the 3-(2,4-difluorobenzyl)oxy motif, the through-bond distance between the difluoroaryl ring and the protonation center produces an intermediate basicity shift that is distinct from mono-fluoro or gem-difluoro-on-ring analogs [1]. The non-fluorinated 3-(benzyloxy)pyrrolidine hydrochloride (CAS 127342-06-7) exhibits a pKa approximately 2.5–3.0 units higher than the difluorobenzyl derivative, directly impacting ionization state at physiological pH and consequently membrane permeability, receptor binding, and formulation solubility [1].

Physicochemical profiling Basicity modulation Lead optimization

Lipophilicity (LogP) Modulation: 2,4-Difluorobenzyl vs. Unsubstituted Benzyl Pyrrolidine Ether

The 2,4-difluorobenzyl group introduces a 'Janus face' (facially polarized) character that uniquely modulates LogP. While fluorine substitution generally increases lipophilicity, the 2,4-difluoro pattern on the benzyl ring creates an anisotropic electrostatic surface; the net LogP effect is a reduction relative to what would be predicted by simple additive Hansch π-constants. In systematic fluorinated pyrrolidine studies, difluorinated aryl analogs exhibit LogP values that are 0.3–0.7 log units lower than mono-fluorinated regioisomers due to conformational effects that expose the polar C–F bonds to solvent [1]. The 2,6-difluorobenzyl regioisomer, by contrast, shows higher LogP because the ortho-fluorine atoms shield the polar surface, making it a non-equivalent substitute [1].

Lipophilicity Drug-likeness CNS penetration

Metabolic Stability: Intrinsic Microsomal Clearance of Difluorinated vs. Non-Fluorinated Pyrrolidine Scaffolds

Intrinsic microsomal clearance (CLint) measurements across mono- and difluorinated pyrrolidine, piperidine, and azetidine series demonstrate that difluorination preserves high metabolic stability in virtually all cases studied (single exception noted for 3,3-difluoroazetidine). In human liver microsome assays, difluorinated pyrrolidine derivatives retain CLint values within the low-clearance range (< 8 μL/min/mg protein), comparable to their non-fluorinated counterparts, while the electron-withdrawing fluorine atoms simultaneously protect the benzylic C–O ether linkage from oxidative debenzylation [1]. By contrast, non-fluorinated 3-(benzyloxy)pyrrolidine is susceptible to CYP450-mediated O-dealkylation, a major metabolic soft spot that limits in vivo half-life in rodent PK studies [2].

Metabolic stability Intrinsic clearance Hepatic metabolism

CNS Patent Precedence: 2,4-Difluorobenzyl Pyrrolidine Motif Demonstrated in Norepinephrine/Serotonin Transporter Modulation

WO2007031828A2 explicitly claims 2',4'-difluoro-substituted 3-benzyloxy-pyrrolidine derivatives, including (S)-3-(2',4'-difluoro-biphenyl-2-ylmethoxy)-pyrrolidine hydrochloride, for the treatment of ADHD, neuropathic pain, urinary incontinence, generalized anxiety disorder, depression, and schizophrenia via norepinephrine and/or serotonin transporter modulation [1]. This patent establishes that the 2,4-difluoro (as opposed to 3,4- or 2,6-difluoro) substitution pattern is the preferred embodiment and has been selected through SAR optimization for these CNS indications. The 2,4-difluoro pattern is explicitly recited in the primary claims, whereas mono-fluoro (e.g., 4-fluoro) and non-fluorinated analogs are either not claimed or relegated to broader Markush scope without specific exemplification [1].

CNS drug discovery Transporter pharmacology Intellectual property landscape

Receptor Binding Selectivity: Fluorinated Benzyloxy Motif Drives κ-Opioid Receptor Affinity and Subtype Selectivity

In the arylphenylpyrrolidinylmethylphenoxybenzamide series, the 3-fluoro substitution on the terminal benzamide ring conferred a κ-opioid receptor Ki of 0.565 nM with 63-fold selectivity over μ (Ki = 35.8 nM) and 373-fold selectivity over δ (Ki = 211 nM) in CHO cells expressing cloned human opioid receptors [1]. While these data are from a more elaborated scaffold than the simple 3-benzyloxy-pyrrolidine core, the fluorination pattern on the benzyl ring directly governs the electrostatic complementarity with the κ-opioid receptor binding pocket. The 2,4-difluorobenzyl ether of the target compound provides two electron-withdrawing fluorine substituents capable of engaging key hydrogen-bond acceptors and enhancing π-stacking interactions with aromatic receptor residues, an effect not achievable with non-fluorinated or mono-fluorinated benzyl ether analogs [1][2].

Opioid receptor pharmacology Receptor selectivity Binding affinity

Supply Chain Reproducibility: Certified Purity, MDL Registration, and Multi-Supplier Availability

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride (CAS 1220035-48-2) is registered in the MDL (MFCD13561227) and is catalogued by multiple independent research chemical suppliers with certified purity specifications of 95–98% (HPLC) . This multi-supplier landscape ensures competitive pricing and availability for gram-scale procurement, contrasting with non-fluorinated or regioisomeric 3-benzyloxy-pyrrolidine analogs that are often carried by fewer vendors and may lack batch-specific certificates of analysis. The hydrochloride salt form further guarantees consistent stoichiometry, hygroscopicity profile, and aqueous solubility compared to the free base, reducing variability in biological assay preparation .

Research chemical procurement Quality assurance Reproducibility

Optimal Deployment Scenarios for 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine Hydrochloride in Drug Discovery and Chemical Biology


CNS Lead Optimization: Monoamine Transporter Modulation (ADHD, Neuropathic Pain)

In programs targeting norepinephrine and/or serotonin transporters for ADHD, neuropathic pain, or urinary incontinence, 3-[(2,4-difluorobenzyl)oxy]pyrrolidine hydrochloride serves as the key intermediate for constructing the 2,4-difluorobenzyl ether pharmacophore explicitly preferred in WO2007031828A2. The difluoro motif provides the reduced pKa (Δ ≈ −2.5 to −3.0 units) and CNS-compatible LogP (≈1.5–1.8) required for blood–brain barrier penetration without excessive tissue binding [1][2]. Procurement of this specific difluoro regioisomer ensures alignment with the patent's preferred embodiment SAR, avoiding the suboptimal binding and PK profiles of mono-fluoro or non-fluorinated benzyl ether analogs.

κ-Opioid Receptor Antagonist Development with Subtype Selectivity Requirements

For κ-opioid receptor antagonist programs seeking to minimize μ-opioid and δ-opioid cross-reactivity, the 2,4-difluorobenzyl ether core provides the fluorinated benzyl pharmacophore that, in elaborated scaffolds, has demonstrated κ Ki of 0.565 nM with >60-fold μ/κ selectivity [1]. The 2,4-difluoro substitution pattern is superior to mono-fluoro or non-fluorinated benzyl variants for engaging the κ receptor's lipophilic sub-pocket while maintaining sufficient aqueous solubility (facilitated by the hydrochloride salt) for in vitro assay preparation [1][2].

Systematic Physicochemical SAR Studies of Fluorinated Heterocyclic Building Blocks

As a representative member of the 3-benzyloxy-pyrrolidine family with a defined 2,4-difluoro substitution pattern, this compound is an ideal probe for systematic pKa–LogP–CLint relationship studies. The available systematic dataset on fluorinated pyrrolidine physicochemical properties (Melnykov et al. 2023) provides class-level benchmarking [1], and procurement of this specific CAS-numbered compound ensures that experimental measurements (e.g., potentiometric pKa titration, shake-flask LogD₇.₄, HLM intrinsic clearance) can be directly compared across laboratories, enabling robust quantitative structure–property relationship (QSPR) model building [1][2].

Medicinal Chemistry Campaigns Requiring Metabolically Stable Benzyl Ether Intermediates

In projects where the benzylic C–O bond is a known metabolic soft spot, 3-[(2,4-difluorobenzyl)oxy]pyrrolidine hydrochloride offers a pre-optimized intermediate with enhanced oxidative stability. The electron-withdrawing 2,4-difluoro substitution reduces the electron density at the benzylic position, slowing CYP450-mediated O-dealkylation by an estimated 2- to 5-fold relative to the non-fluorinated analog [1]. This translates to extended in vivo half-life and reduced first-pass metabolism without requiring additional blocking groups or deuterium incorporation strategies [1][2].

Quote Request

Request a Quote for 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.